N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide
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Overview
Description
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide is a synthetic organic compound characterized by the presence of a furan ring, a bromophenyl group, and a fluorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-fluorobenzohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-fluorobenzohydrazide is unique due to the presence of both a furan ring and a fluorobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H12BrFN2O2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-fluorobenzamide |
InChI |
InChI=1S/C18H12BrFN2O2/c19-13-7-5-12(6-8-13)17-10-9-14(24-17)11-21-22-18(23)15-3-1-2-4-16(15)20/h1-11H,(H,22,23)/b21-11+ |
InChI Key |
YOJWGOADKSERKT-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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